1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-triazole, 5-bromopentanol, and propyl bromide.
Formation of Hydroxypentyl Side Chain: The hydroxypentyl side chain is introduced by reacting 1,2,3-triazole with 5-bromopentanol under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of Propyl Group: The propyl group is then attached to the triazole ring through a nucleophilic substitution reaction with propyl bromide.
Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxypentyl side chain can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions include ketones, alcohols, esters, and various substituted triazole derivatives.
Scientific Research Applications
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and gene expression.
Disrupting Cell Membranes: It can disrupt the integrity of cell membranes, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Hydroxypentyl)-1h-indole-3-carboxylic acid: This compound has a similar hydroxypentyl side chain but differs in the core structure, which is an indole instead of a triazole.
1-(4-Pentenyl)-1h-indole-3-carboxylic acid: This compound has a similar side chain with a double bond but differs in the core structure and the presence of a carboxylic acid group.
5-Fluoro-1-(5-hydroxypentyl)-1h-indole-3-carboxylic acid: This compound has a fluorine atom in the side chain, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its triazole core structure, which imparts distinct chemical reactivity and potential biological activities compared to its indole-based counterparts.
Properties
Molecular Formula |
C11H19N3O3 |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(5-hydroxypentyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c1-2-6-9-10(11(16)17)12-13-14(9)7-4-3-5-8-15/h15H,2-8H2,1H3,(H,16,17) |
InChI Key |
ZFFAVJXZYXQXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1CCCCCO)C(=O)O |
Origin of Product |
United States |
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